molecular formula C16H16N4O3 B2635328 methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1708251-24-4

methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2635328
CAS No.: 1708251-24-4
M. Wt: 312.329
InChI Key: SRBCTBOOEISBRQ-UHFFFAOYSA-N
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Description

Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a phenyl group substituted with a 1,2,4-oxadiazole moiety, and a carboxylate ester functional group

Mechanism of Action

    Target of Action

    Pyrazoles and oxadiazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities

    Mode of Action

    The mode of action of pyrazoles and oxadiazoles often involves interactions with enzymes or receptors in the body, leading to changes in cellular processes

    Biochemical Pathways

    Pyrazoles and oxadiazoles can affect various biochemical pathways depending on their specific structures and targets

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific structure. Pyrazoles and oxadiazoles can have diverse ADME properties

    Result of Action

    The molecular and cellular effects of a compound depend on its specific targets and mode of action. Pyrazoles and oxadiazoles can have diverse effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of appropriate precursors, such as nitriles and hydrazides, under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the phenyl group: The oxadiazole ring is then coupled with a phenyl group through a substitution reaction, often using a halogenated phenyl derivative and a suitable base.

    Formation of the pyrazole ring: The phenyl-oxadiazole intermediate is reacted with hydrazine derivatives to form the pyrazole ring.

    Esterification: Finally, the carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl ether
  • 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

Methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyrazole core substituted with a carboxylate group and an oxadiazole moiety. The presence of the 5-propyl-1,2,4-oxadiazol-3-yl group is particularly noteworthy as it influences the compound's biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. In vitro tests have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways. A study highlighted that specific analogs could inhibit cell proliferation in cancer cell lines by disrupting mitotic processes . The oxadiazole component may enhance this effect by acting on specific molecular targets involved in cell division.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine release and inflammatory mediator production. This activity is essential for developing therapeutic agents targeting inflammatory conditions .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes.
  • Interaction with Cellular Targets : The oxadiazole moiety may interact with specific proteins or receptors, altering cellular signaling pathways.
  • Induction of Apoptosis : By triggering apoptotic pathways, these compounds can effectively reduce tumor growth.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antibacterial Activity : A compound structurally related to this compound was tested against Staphylococcus aureus and exhibited an MIC of 2 μg/ml, indicating strong antibacterial properties .
  • Anticancer Efficacy : In a study focusing on cancer cell lines, a pyrazole derivative showed significant inhibition of cell proliferation at low concentrations (IC50 values in the micromolar range), suggesting its potential as an anticancer agent .

Data Summary

Activity TypeCompound/ReferenceObserved EffectMIC/IC50 Value
AntibacterialRelated Oxadiazole Compound Inhibition of S. aureus2 μg/ml
AnticancerPyrazole Derivative Cell proliferation inhibitionMicromolar range
Anti-inflammatoryVarious Oxadiazole Derivatives Cytokine modulationNot specified

Properties

IUPAC Name

methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-3-4-14-17-15(19-23-14)11-5-7-12(8-6-11)20-10-9-13(18-20)16(21)22-2/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBCTBOOEISBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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